3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol
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Overview
Description
3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol is an organic compound characterized by the presence of a pyridine ring substituted with a hydroxyphenyl group and an aminomethylphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions generally involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol: Similar in structure but with a pyrazolo[4,3-c]pyridine core.
3-(5-Aminopyrazole): Shares the aminopyrazole moiety and is used in the synthesis of heterocyclic compounds.
Uniqueness
3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol is unique due to its combination of a hydroxyphenyl group and a pyridine ring, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
821784-28-5 |
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Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
3-[[[5-(4-hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol |
InChI |
InChI=1S/C18H16N2O2/c21-17-6-4-14(5-7-17)15-9-16(12-19-11-15)20-10-13-2-1-3-18(22)8-13/h1-9,11-12,20-22H,10H2 |
InChI Key |
OJAZEHXHEBMCSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNC2=CN=CC(=C2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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